3-Oxoisothiazole 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

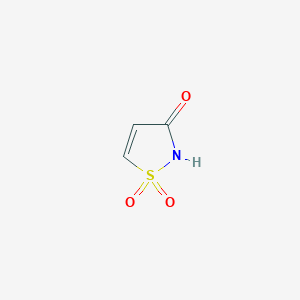

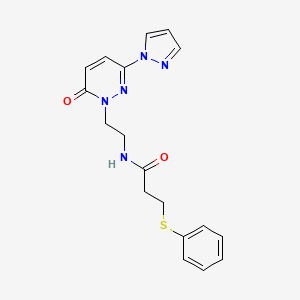

3-Oxoisothiazole 1,1-dioxide is a type of isothiazole, which is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . Mono- and bicyclic isothiazol-3 (2 H)-one 1,1-dioxides were produced by oxidation of the 3-unsubstituted isothiazoles .

Synthesis Analysis

The synthesis of isothiazoles has been achieved through various methods. Some of these include condensation reactions, metal-catalysis, ring rearrangements, and the synthesis of novel isothiazole derivatives . In particular, 4,5-dialkyl-substituted 3-oxo-(2H)-isothiazole 1,1-dioxides have been produced by the interaction of diazomethane .Molecular Structure Analysis

The molecular structure of 3-Oxoisothiazole 1,1-dioxide possesses several nucleophilic groups, potential reaction sites for attack of carbenoids . More detailed structural analysis can be found in the literature .Chemical Reactions Analysis

The reactions of 3-Oxoisothiazole 1,1-dioxide are of interest in the field of chemistry. For instance, the interaction of diazomethane with 4,5-dialkyl-substituted 3-oxo-(2H)-isothiazole 1,1-dioxides proceeds in two stages. Initially, alkylation of the sulfonimide nitrogen atom and the carbonyl group oxygen atom occurs, then there is a regioselective cycloaddition of diazomethane at the C=C double bond .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

3-Oxoisothiazole 1,1-dioxides serve as crucial intermediates in various chemical reactions. For instance, they are involved in the O-alkylation of amide carbonyl of heterocycles, resulting in enol ethers, which are essential in the formation of 1,3-dicarbonyl derivatives. These derivatives, unlike their N-alkylated counterparts, do not enolize in solutions or crystals, indicating distinct chemical stability and reactivity properties (Schulze et al., 2004). Additionally, these compounds are fundamental in the synthesis of N,N′-linked bisazaheterocycles with sulfonamide structure through a sequence of oxidation reactions, showcasing their versatility in generating complex molecular structures (Zakharova et al., 2008).

Biochemical and Pharmaceutical Applications

In the realm of biochemistry and pharmaceuticals, 3-Oxoisothiazole 1,1-dioxides exhibit a range of functionalities. They are instrumental in peptide synthesis, exemplified by their role in converting carboxylic acids to corresponding N-hydroxysuccinimide esters, which are pivotal in the synthesis of various dipeptides and complex molecules like leucine-enkephalin (Inomata et al., 1979). Furthermore, these compounds are involved in the development of novel anti-tubercular agents through the inhibition of Mycobacterium tuberculosis growth under aerobic conditions (Chandrasekera et al., 2014).

Orientations Futures

The future directions in the research of 3-Oxoisothiazole 1,1-dioxide could involve the development of new synthetic strategies and the exploration of novel molecular structures . The Pd-catalyzed dipolar cycloaddition represents a significant synthetic strategy for the construction of useful heterocyclic compounds .

Propriétés

IUPAC Name |

1,1-dioxo-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3S/c5-3-1-2-8(6,7)4-3/h1-2H,(H,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIBEXZGSXIQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2994692.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994695.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2994698.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2994707.png)